molecular formula C17H12ClNO2 B11836869 1,4-Naphthalenedione, 2-chloro-3-(methylphenylamino)- CAS No. 14422-76-5

1,4-Naphthalenedione, 2-chloro-3-(methylphenylamino)-

Cat. No.: B11836869
CAS No.: 14422-76-5
M. Wt: 297.7 g/mol
InChI Key: LBICNJDBFBDRHW-UHFFFAOYSA-N
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Description

1,4-Naphthalenedione, 2-chloro-3-(methylphenylamino)- is a chemical compound that belongs to the class of naphthoquinones. These compounds are known for their diverse biological activities and are often used in various scientific research applications. The structure of this compound includes a naphthalene ring with a quinone moiety, a chlorine atom at the 2-position, and a methylphenylamino group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Naphthalenedione, 2-chloro-3-(methylphenylamino)- typically involves the reaction of 1,4-naphthoquinone with appropriate amines and halogenating agents. One common method is the nucleophilic substitution reaction where 1,4-naphthoquinone reacts with 2-chloroaniline in the presence of a base to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1,4-Naphthalenedione, 2-chloro-3-(methylphenylamino)- undergoes various chemical reactions, including:

    Oxidation: The quinone moiety can be further oxidized to form more complex structures.

    Reduction: Reduction of the quinone group can lead to the formation of hydroquinone derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized quinone derivatives, while reduction typically produces hydroquinone derivatives.

Scientific Research Applications

1,4-Naphthalenedione, 2-chloro-3-(methylphenylamino)- has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,4-Naphthalenedione, 2-chloro-3-(methylphenylamino)- involves its interaction with various molecular targets and pathways. The quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. This redox activity is believed to be responsible for its antimicrobial and anticancer effects. Additionally, the compound may interact with specific enzymes and proteins, inhibiting their activity and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    1,4-Naphthalenedione, 2-amino-3-chloro-: Similar structure but with an amino group instead of a methylphenylamino group.

    1,4-Naphthalenedione, 2-chloro-3-methyl-: Similar structure but with a methyl group instead of a methylphenylamino group.

Uniqueness

1,4-Naphthalenedione, 2-chloro-3-(methylphenylamino)- is unique due to the presence of the methylphenylamino group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

14422-76-5

Molecular Formula

C17H12ClNO2

Molecular Weight

297.7 g/mol

IUPAC Name

2-chloro-3-(N-methylanilino)naphthalene-1,4-dione

InChI

InChI=1S/C17H12ClNO2/c1-19(11-7-3-2-4-8-11)15-14(18)16(20)12-9-5-6-10-13(12)17(15)21/h2-10H,1H3

InChI Key

LBICNJDBFBDRHW-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C2=C(C(=O)C3=CC=CC=C3C2=O)Cl

Origin of Product

United States

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